Technical Deep Dive: JNJ-DGAT2-B in Lipid Homeostasis Research
Technical Deep Dive: JNJ-DGAT2-B in Lipid Homeostasis Research
Executive Summary
JNJ-DGAT2-B (Chemical Name: 5-Fluoro-2-(3-phenoxyphenyl)-1,2-benzisothiazol-3(2H)-one) is a high-affinity, isoform-selective small molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2) . Unlike its structural counterpart JNJ-DGAT2-A (a thiazole derivative), JNJ-DGAT2-B utilizes a benzisothiazolone scaffold , making it an indispensable orthogonal tool for validating DGAT2-specific biology.
This guide details the mechanistic application of JNJ-DGAT2-B to dissect hepatic triacylglycerol (TAG) synthesis, specifically distinguishing between DGAT1 (bulk intestinal/adipose synthesis) and DGAT2 (hepatic de novo lipogenesis and VLDL assembly).
Part 1: Chemical Biology & Mechanism of Action
The DGAT2 Target
DGAT2 is an integral membrane protein of the endoplasmic reticulum (ER) and lipid droplets (LDs).[1][2][3][4][5] It catalyzes the final, committed step of the Kennedy pathway: the acylation of sn-1,2-diacylglycerol (DAG) to form triacylglycerol (TAG).
-
Reaction: Acyl-CoA + 1,2-Diacylglycerol
Triacylglycerol + CoA-SH -
Physiological Role: While DGAT1 functions primarily in dietary fat absorption (intestine), DGAT2 is dominant in the liver, coupling de novo synthesized fatty acids to VLDL secretion.
JNJ-DGAT2-B Profile
JNJ-DGAT2-B was identified to resolve the "isozyme ambiguity" preventing clear dissection of lipid pathways.
| Feature | Specification |
| Chemical Name | 5-Fluoro-2-(3-phenoxyphenyl)-1,2-benzisothiazol-3(2H)-one |
| Molecular Formula | C₁₉H₁₂FNO₂S |
| Scaffold Class | Benzisothiazolone |
| Target | Human DGAT2 (hDGAT2) |
| Potency (IC₅₀) | 0.18 µM (in Sf9 membrane assays) |
| Selectivity | >50-fold selective vs. DGAT1 and MGAT2 |
| Solubility | DMSO (>10 mM) |
The "Orthogonal Pair" Strategy
A critical experimental flaw in lipid research is relying on a single inhibitor chemotype, which risks off-target toxicity.
-
JNJ-DGAT2-A (Thiazole scaffold) and JNJ-DGAT2-B (Benzisothiazolone scaffold) are structurally distinct.
-
Validation Logic: If a phenotype (e.g., reduced LD formation) is observed with both A and B, it is attributable to DGAT2 inhibition rather than scaffold-specific off-target effects.
Part 2: Pathway Visualization
The following diagram illustrates the specific intervention point of JNJ-DGAT2-B within the Kennedy Pathway and its downstream impact on VLDL secretion.
Caption: JNJ-DGAT2-B selectively blocks the DGAT2-mediated conversion of DAG to TAG, impairing VLDL assembly.
Part 3: Validated Experimental Protocols
Protocol A: Differential Acyl-Transferase Assay (Cellular)
Objective: To quantify the specific contribution of DGAT2 to total cellular TAG synthesis in HepG2 cells using Isotope Tracing.
Materials:
-
Cell Line: HepG2 (Human Hepatocarcinoma).
-
Inhibitors: JNJ-DGAT2-B (Target), JNJ-DGAT2-A (Validation), A-922500 (DGAT1 control).
-
Tracer: [¹³C₃, D₅]-Glycerol or [¹⁴C]-Oleic Acid.
-
Vehicle: DMSO (Final concentration <0.1%).
Workflow:
-
Seeding:
-
Plate HepG2 cells in 24-well plates at
cells/well. -
Culture in MEM + 10% FBS for 24 hours.
-
-
Pre-Incubation (Inhibitor Loading):
-
Wash cells with PBS.
-
Add serum-free media containing JNJ-DGAT2-B (Dose curve: 0.1 µM – 10 µM).
-
Control: DMSO only.
-
Incubation: 1 hour at 37°C.
-
-
Pulse Labeling:
-
Add tracer substrate (e.g., 200 µM [¹³C₃, D₅]-Glycerol) directly to the media.
-
Incubate for 2–4 hours .
-
Note: Short incubation prevents isotope recycling into phospholipids.
-
-
Lipid Extraction (Bligh & Dyer):
-
Aspirate media; wash with ice-cold PBS.
-
Add 500 µL Methanol:Chloroform (2:1). Scrape cells.
-
Add 170 µL Chloroform and 170 µL H₂O. Vortex and centrifuge (2000 x g, 5 min).
-
Collect the lower organic phase (contains TAGs).
-
-
Analysis:
-
Dry organic phase under N₂ gas.
-
Reconstitute in Isopropanol/Methanol.
-
LC-MS/MS: Monitor transitions for labeled TAG species (e.g., TAG 52:2 with +8 Da mass shift).
-
Protocol B: Lipid Droplet Dynamics (High-Content Imaging)
Objective: Visualize the reduction of nascent lipid droplets (LDs) under DGAT2 blockade.
-
Treatment: Treat HuH7 cells with 5 µM JNJ-DGAT2-B for 4 hours.
-
Lipid Load: Co-incubate with 400 µM Oleic Acid (complexed 6:1 with BSA) to drive LD formation.
-
Staining:
-
Fix cells with 4% Paraformaldehyde (15 min).
-
Stain with BODIPY 493/503 (Neutral Lipids) and DAPI (Nuclei).
-
-
Quantification:
-
Measure "Spot Count per Cell" and "Total Spot Area".
-
Expected Result: JNJ-DGAT2-B should reduce LD size/number by ~30-40% in hepatocytes (DGAT1 handles the rest).
-
Part 4: Data Interpretation & Troubleshooting
Benchmarking Selectivity
When using JNJ-DGAT2-B, you must verify that the observed effect is not due to DGAT1 inhibition.
| Condition | Expected TAG Synthesis (HepG2) | Interpretation |
| Vehicle (DMSO) | 100% | Baseline |
| JNJ-DGAT2-B (1 µM) | ~70-80% | Pure DGAT2 inhibition. (HepG2 are DGAT1-dominant). |
| DGAT1 Inhibitor (A-922500) | ~20-30% | DGAT1 is the major synthase in HepG2.[6] |
| Combination (Both) | <5% | Total TAG synthesis ablation. |
Critical Insight: If JNJ-DGAT2-B at 1 µM inhibits >50% of TAG synthesis in HepG2 cells, check your concentration . High concentrations (>10 µM) may lose selectivity and cross-react with DGAT1.
Solubility Issues
-
Symptom: Compound precipitation in media.
-
Cause: JNJ-DGAT2-B is highly lipophilic.
-
Solution: Pre-dilute the DMSO stock into warm FBS (Fetal Bovine Serum) before adding to the bulk media. The albumin in FBS acts as a carrier.
References
-
Qi, J., et al. (2012). "The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2." Journal of Lipid Research, 53(6), 1106–1116.
-
Source:[Link]
- Relevance: Primary paper characterizing JNJ-DGAT2-A and JNJ-DG
-
-
Mok, D., et al. (2023). "Combined inhibition of DGAT1 and DGAT2 as a therapeutic strategy for metabolic disease.
-
Source:[Link]
- Relevance: Validates the use of dual-inhibitor str
-
- Glixx Laboratories. "Product Data Sheet: JNJ-DGAT2-B.
- Tocris Bioscience. "JNJ-DGAT2-A Technical Data.
Sources
- 1. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. How an experimental drug reverses fatty liver disease - UT Southwestern Medical Center [physicianresources.utswmed.org]
- 3. A novel role for DGATs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
